molecular formula C21H22O9 B3034659 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone CAS No. 202846-95-5

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Cat. No.: B3034659
CAS No.: 202846-95-5
M. Wt: 418.4 g/mol
InChI Key: VZZSHWGQMLXLPF-UHFFFAOYSA-N
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Description

8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is a natural flavonoid compound primarily found in certain plant species. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method is preferred due to the high yield and purity of the compound obtained .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

    Tangeretin: Another polymethoxyflavone found in citrus peels, known for its anticancer and anti-inflammatory properties.

    Nobiletin: Similar to tangeretin, it exhibits strong anticancer and neuroprotective effects.

    5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone: A hydroxylated derivative with enhanced biological activities

Uniqueness: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZSHWGQMLXLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
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